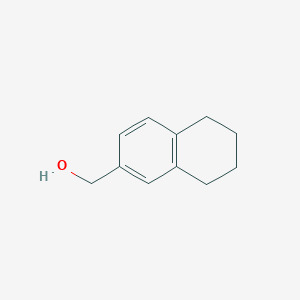

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H14O . It is related to the class of organic compounds known as tetralins . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol” consists of a tetrahydronaphthalene ring attached to a methanol group . The average molecular weight is 161.243 Da .Physical And Chemical Properties Analysis

“(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol” is a liquid at room temperature . The compound has a molecular weight of 161.25 .Applications De Recherche Scientifique

Synthesis of PGI2 Agonist

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol serves as a key chiral intermediate in the synthesis of a novel PGI2 agonist. This process involves optical resolution, diastereoselective crystallization, and a resolution–inversion–recycle approach, yielding high enantiopurity (Ohigashi et al., 2013).

Anticancer Agent Synthesis

It's used in the synthesis of compounds with potential anticancer activity. The derivative reacts with various nucleophiles, forming a range of compounds evaluated for anticancer properties (Gouhar & Raafat, 2015).

Fluorescence Emission Studies

The compound is involved in studies related to fluorescence emission and quenching. Research in this area explores the effects of solvents and other molecules on the fluorescence properties of derivatives like 1-amino-5,6,7,8-tetrahydronaphthalene (Chatterjee et al., 1986).

Chemoselective Reduction in Synthesis

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol plays a role in chemoselective reduction methods for synthesizing biologically interesting compounds, such as 5,6,7,8-tetrahydronaphthols, without affecting other functional groups in the molecule (He et al., 2018).

Electrophilic Reactions

This compound is studied for its behavior in electrophilic reactions, such as anodic oxidation processes, which are essential in organic chemistry and synthesis (Koyama et al., 1967).

Photochemical Studies

The compound is involved in photochemical research, forming various derivatives through irradiation processes, which are crucial in understanding chemical reactions induced by light (Witte & Margaretha, 1999).

Medicinal Chemistry

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol and its derivatives are used in medicinal chemistry research, exploring their potential as ligands for various receptors, contributing to the development of new pharmaceuticals (Berardi et al., 1996).

Catalyst Studies

The compound is relevant in studies involving catalysts, such as in methanol synthesis, demonstrating the impact of different liquids on reaction rates and product distribution (Roberts et al., 1999).

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSANDGJWFACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)

![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)

![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)

![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)

![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)

![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)